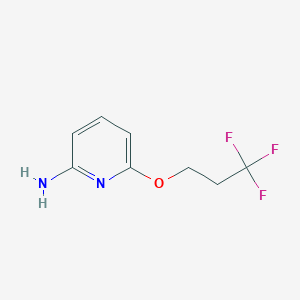![molecular formula C7H5BrClN3 B13922190 6-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13922190.png)
6-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a pyrrolopyrimidine core. It is widely used in various scientific research fields due to its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of a suitable precursor, such as ethyl 2-cyano-4,4-dimethoxybutanoate, with formamidine to form the pyrrolopyrimidine core.
Methylation: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include:
Large-scale Cyclization: Using industrial-grade precursors and catalysts to form the pyrrolopyrimidine core.
Efficient Halogenation: Employing continuous flow reactors for halogenation to improve reaction efficiency and safety.
Purification: Utilizing advanced purification techniques such as recrystallization and chromatography to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under controlled conditions.
Major Products
Substituted Pyrrolopyrimidines: Products with various functional groups replacing the halogens.
Oxidized Derivatives: Compounds with modified oxidation states.
Coupled Products: Larger molecules formed through coupling reactions.
Applications De Recherche Scientifique
6-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and DNA repair.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine
- 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine
- 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine
Uniqueness
6-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine is unique due to the presence of both bromine and chlorine atoms along with a methyl group, which imparts distinct chemical and biological properties. This combination of substituents enhances its reactivity and potential for diverse applications compared to similar compounds .
Propriétés
Formule moléculaire |
C7H5BrClN3 |
|---|---|
Poids moléculaire |
246.49 g/mol |
Nom IUPAC |
6-bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H5BrClN3/c1-3-10-6(9)4-2-5(8)12-7(4)11-3/h2H,1H3,(H,10,11,12) |
Clé InChI |
XVKRNRWULAHSRX-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C(N2)Br)C(=N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-2-[3-hydroxy-4-(hydroxymethyl)phenyl]acetic acid](/img/structure/B13922109.png)

![2-amino-7-[(E)-but-2-enyl]-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B13922128.png)
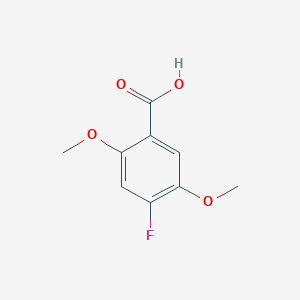
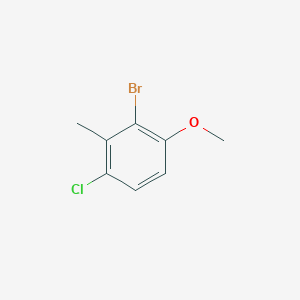

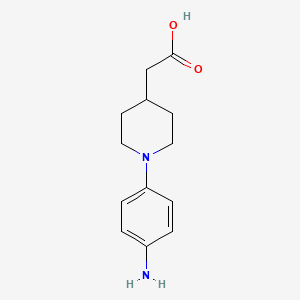
![4-Hexenoic acid, 2-[(diphenylmethylene)amino]-5-methyl-, ethyl ester](/img/structure/B13922158.png)
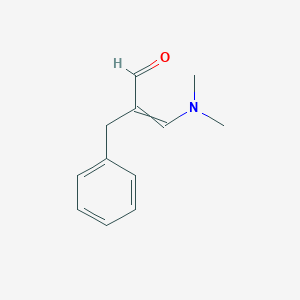
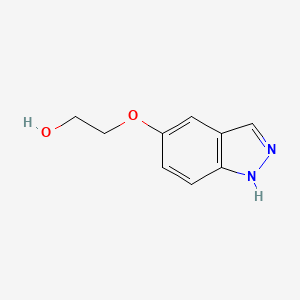
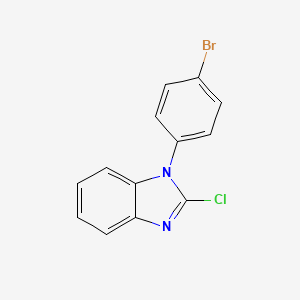
![disodium;(1R,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-8-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-12-oxido-3-oxo-12-sulfanylidene-3-sulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol](/img/structure/B13922174.png)
![5-Benzyl-8-chloro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13922178.png)
